Methyl (methylthio)acetate

Description

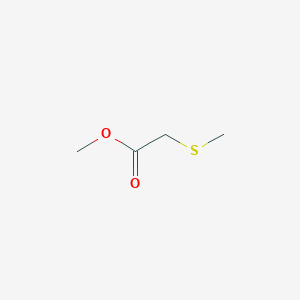

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-methylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-6-4(5)3-7-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYCAKGEXXKCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168090 | |

| Record name | Methyl (methylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Fruity, pungent aroma | |

| Record name | Methyl (methylthio)acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1678/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

49.00 to 51.00 °C. @ 12.00 mm Hg | |

| Record name | Methyl 2-(methylthio)acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |

| Record name | Methyl (methylthio)acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1678/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.105-1.115 (20°) | |

| Record name | Methyl (methylthio)acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1678/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16630-66-3 | |

| Record name | Methyl (methylthio)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16630-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (methylthio)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016630663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (methylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (methylthio)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL (METHYLTHIO)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN58C28ML9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 2-(methylthio)acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl (methylthio)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (methylthio)acetate, a sulfur-containing ester, is a compound of interest in various scientific fields, from flavor and fragrance chemistry to its potential applications as a building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and known biological context.

Chemical Identity and Properties

The nomenclature and key physicochemical properties of this compound are summarized below, providing essential data for its handling, characterization, and use in experimental settings.

IUPAC Name: methyl 2-(methylsulfanyl)acetate[1]

Synonyms:

-

Methyl 2-(methylthio)acetate[1]

-

Acetic acid, (methylthio)-, methyl ester[1]

-

Methyl methylthioacetate[1]

-

(Methylthio)acetic Acid Methyl Ester[1]

-

Methyl S-methylthioglycolate[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H8O2S | [1][2] |

| Molecular Weight | 120.17 g/mol | [1][2] |

| CAS Number | 16630-66-3 | [1] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 49-51 °C at 12 mmHg | [1][5][6] |

| Density | 1.11 g/mL at 25 °C | [5][6] |

| Refractive Index | 1.4650 at 20 °C | [5][6] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. The two primary methods are Fischer esterification and nucleophilic substitution.

Experimental Protocol 1: Fischer Esterification of (Methylthio)acetic Acid

This method involves the acid-catalyzed esterification of (methylthio)acetic acid with methanol.

Reaction:

(Methylthio)acetic Acid + Methanol ⇌ this compound + Water

Materials:

-

(Methylthio)acetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (methylthio)acetic acid in an excess of anhydrous methanol.[7][8][9][10]

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[8][10]

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.[10]

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[8][10]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]

-

Purify the crude this compound by vacuum distillation.[8]

Workflow for Fischer Esterification:

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Experimental Protocol 2: Nucleophilic Substitution

This method involves the reaction of a methyl haloacetate (e.g., methyl chloroacetate or methyl bromoacetate) with a thiomethoxide source, typically sodium thiomethoxide.

Reaction:

Methyl Chloroacetate + Sodium Thiomethoxide → this compound + Sodium Chloride

Materials:

-

Methyl chloroacetate or methyl bromoacetate

-

Sodium thiomethoxide (or prepared in situ from methanethiol and a base like sodium hydroxide)[11]

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetone)

-

Water

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide in an anhydrous polar aprotic solvent.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of methyl chloroacetate in the same solvent dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by pouring the mixture into cold water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Workflow for Nucleophilic Substitution:

References

- 1. The Oncometabolite 5′-Deoxy-5′-Methylthioadenosine Blocks Multiple Signaling Pathways of NK Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. methyl 2-(methyl thio) acetate, 16630-66-3 [thegoodscentscompany.com]

- 5. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 16630-66-3 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. Sodium methanethiolate - Wikipedia [en.wikipedia.org]

Spectral Data Analysis of Methyl (methylthio)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methyl (methylthio)acetate, a compound of interest in various chemical and pharmaceutical research domains. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate reproducibility and further investigation.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.72 | Singlet | 3H | O-CH ₃ |

| 3.25 | Singlet | 2H | S-CH ₂ |

| 2.18 | Singlet | 3H | S-CH ₃ |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 170.8 | C =O |

| 52.4 | O-C H₃ |

| 35.8 | S-C H₂ |

| 15.2 | S-C H₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-3000 | Medium | C-H stretch (alkane) |

| 1735-1750 | Strong | C=O stretch (ester) |

| 1430-1450 | Medium | C-H bend (alkane) |

| 1150-1250 | Strong | C-O stretch (ester) |

| 600-700 | Medium | C-S stretch |

Sample preparation: Neat liquid film between salt plates (e.g., NaCl or KBr).[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 120 | 45 | [M]⁺ (Molecular Ion) |

| 74 | 100 | [CH₂=C(OH)OCH₃]⁺ (Base Peak) |

| 61 | 90 | [CH₃SCH₂]⁺ |

| 59 | 30 | [COOCH₃]⁺ |

| 45 | 40 | [COOH]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz NMR spectrometer.[2]

Sample Preparation:

-

A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (zg30 or similar) was used.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) was used.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: -10 to 220 ppm

-

Temperature: 298 K

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm) for ¹H NMR and the residual solvent signal of CDCl₃ (77.16 ppm) for ¹³C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: A drop of neat this compound was placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.[1]

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Mode: Transmittance

Data Processing: A background spectrum of the clean salt plates was acquired and automatically subtracted from the sample spectrum. The resulting spectrum was presented in terms of transmittance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system.

Sample Preparation:

-

A dilute solution of this compound was prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

-

1 µL of the solution was injected into the GC-MS system.

GC-MS Parameters:

-

GC Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically suitable.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-200 m/z.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Data Processing: The total ion chromatogram (TIC) was recorded, and the mass spectrum corresponding to the chromatographic peak of this compound was extracted and analyzed for its fragmentation pattern.

Visualizations

Spectral Data Acquisition Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a small molecule like this compound.

References

An In-depth Technical Guide to the Physical Properties of Methyl (methylthio)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of Methyl (methylthio)acetate (CAS No. 16630-66-3), a compound of interest in the fields of flavor chemistry, fragrance development, and as a reagent in organic synthesis.[1][2][3] This document presents quantitative data in a clear, tabular format and outlines generalized experimental protocols for the determination of these properties.

Physical and Chemical Properties

This compound is a carboxylic ester[1][2] characterized as a clear, colorless to pale yellow liquid.[3][4][5] It is noted for its distinct fruity and pungent aroma.[3][4] This compound is soluble in organic solvents like ethanol and ether but has limited solubility in water.[3][4][5]

Table 1: Physical Properties of this compound

| Property | Value | Conditions |

| Boiling Point | 49-51 °C | at 12 mmHg |

| 145 °C | at 760 mmHg | |

| Density | 1.11 g/mL | at 25 °C |

| 1.105-1.115 g/mL | at 20 °C | |

| Molecular Weight | 120.17 g/mol | |

| Refractive Index | 1.464-1.466 | at 20 °C |

| Flash Point | 58 - 60 °C | Closed Cup |

Experimental Protocols

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which may decompose at atmospheric boiling points or for which data at reduced pressure is relevant, vacuum distillation is often employed.

-

Apparatus: A distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A vacuum pump and a manometer are required for measurements at reduced pressure.

-

Procedure (General):

-

The liquid is placed in the distillation flask with boiling chips.

-

The apparatus is assembled and sealed.

-

For vacuum distillation, the system is evacuated to the desired pressure (e.g., 12 mmHg).

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling steadily and the vapor condensate is in equilibrium with the vapor, as indicated by a stable temperature reading on the thermometer.

-

2. Determination of Density

Density is the mass per unit volume of a substance. It is commonly measured using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance, and a constant-temperature water bath.

-

Procedure (General):

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid and placed in a constant-temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely, the pycnometer is cleaned on the outside, and it is weighed again.

-

The procedure is repeated with a reference liquid of known density (e.g., deionized water).

-

The density of the sample is calculated from the weights and the known density of the reference liquid.

-

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a chemical compound like this compound, a process relevant to its application as a reagent.

Caption: Generalized workflow for chemical synthesis and purification.

References

- 1. Methyl Methylthio Acetate | 16630-66-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound | 16630-66-3 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C4H8O2S | CID 85522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 16630-66-3: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound FG 16630-66-3 [sigmaaldrich.com]

- 7. (メチルチオ)酢酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. methyl 2-(methyl thio) acetate, 16630-66-3 [thegoodscentscompany.com]

- 9. 甲基硫代乙酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Solubility Landscape of Methyl (methylthio)acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (methylthio)acetate, a key sulfur-containing ester, is recognized for its distinct fruity and pungent aroma, finding applications in the flavor and fragrance industries. Its role as a versatile reagent and intermediate in organic synthesis further underscores the importance of understanding its physicochemical properties. A critical parameter for its application in research and development, particularly in reaction chemistry and formulation, is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available qualitative solubility data for this compound, outlines a general experimental protocol for quantitative solubility determination, and presents logical workflows for solubility assessment.

Introduction

This compound (CAS No. 16630-66-3), with the chemical formula C₄H₈O₂S, is a clear, colorless liquid.[1] Its molecular structure, featuring both an ester and a thioether functional group, dictates its solubility characteristics. Understanding its behavior in different solvent systems is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This guide aims to consolidate the existing knowledge on the solubility of this compound in organic solvents and to provide a practical framework for its quantitative assessment in the laboratory.

Qualitative Solubility Profile

Current literature and chemical databases consistently describe this compound as being soluble in a range of organic solvents. Specifically, it is reported to be soluble in ethanol and ether.[2] General statements also indicate its solubility in non-polar solvents.[1][3] Conversely, it is characterized as having limited solubility or being insoluble in water.[1][2][3]

Table 1: Summary of Qualitative Solubility Data for this compound

| Solvent Class | Specific Solvents Noted | Solubility Description | Citations |

| Alcohols | Ethanol | Soluble | [1][2] |

| Ethers | Ether | Soluble | [2] |

| Non-Polar Solvents | (General) | Soluble | [1][3] |

| Polar Protic | Water | Insoluble/Limited | [1][2][3] |

Quantitative Solubility Determination: An Experimental Protocol

The absence of specific quantitative solubility data in the literature necessitates a standardized experimental approach for its determination. The following protocol is a general method that can be adapted for this compound and various organic solvents.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the standard solutions and the prepared sample solution using a validated analytical method (e.g., GC-FID or HPLC-UV).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Logical Framework for Solubility Assessment

When approaching the solubility of a compound like this compound in a new solvent, a systematic approach is beneficial. The following diagram illustrates a logical decision-making process.

Diagram 2: Logical Flow for Assessing Solubility

Caption: A decision tree for the systematic assessment of solubility.

Conclusion

While qualitative data indicates that this compound is soluble in common organic solvents such as ethanol and ether and generally in non-polar media, there is a notable absence of quantitative solubility data in the public domain. For researchers, scientists, and drug development professionals, this necessitates the experimental determination of solubility in solvent systems relevant to their specific applications. The general protocol and logical workflows provided in this guide offer a robust framework for obtaining this critical data, thereby enabling more precise control over experimental and manufacturing processes involving this compound. Further research to populate a comprehensive quantitative solubility database for this compound is highly encouraged.

References

The Occurrence of Methyl (methylthio)acetate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (methylthio)acetate is a volatile sulfur-containing ester that contributes to the characteristic aroma profiles of various fruits. Its presence, even at trace levels, can significantly impact the sensory perception of fruit flavor. This technical guide provides a comprehensive overview of the natural occurrence of this compound in fruits, detailing quantitative data, experimental protocols for its analysis, and a proposed biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound and its close derivatives have been identified in a limited number of fruit species. The concentrations of these compounds can vary significantly depending on the fruit variety, ripeness, and geographical origin. The following table summarizes the available quantitative and qualitative data for this compound and related compounds in fruits.

| Fruit Species | Compound Identified | Concentration | Reference(s) |

| American Currant (Ribes americanum) | Methyl 2-(methylthio)acetate | 0.2 µg/kg | [1] |

| Melon (Cucumis melo) | (Methylthio)acetate | Present | [2] |

| Melon (Cucumis melo L. cv. Miyabi) | Ethyl (methylthio)acetate | Present (qualitative) | [1] |

| Chinese Muskmelon (Cucumis melo) | Methyl thioacetate | Identified as an important volatile compound | [3] |

| Strawberry (Fragaria × ananassa) | Methyl thioacetate | Identified as one of the most abundant volatile sulfur compounds in some cultivars | [4] |

| Mango (Mangifera indica) | Ethyl 2-(methylthio)-acetate | Trace levels | [1] |

| Durian (Durio zibethinus) | Ethyl (methylthio)acetate | Present in some cultivars |

Experimental Protocols for Analysis

The analysis of this compound in fruits is typically performed using gas chromatography-mass spectrometry (GC-MS) coupled with a headspace solid-phase microextraction (HS-SPME) technique for sample preparation. This method is highly sensitive and suitable for the detection of volatile compounds in complex fruit matrices.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

-

Objective: To extract and concentrate volatile and semi-volatile compounds from the fruit matrix into the headspace for GC-MS analysis.

-

Materials:

-

Homogenized fruit sample

-

20 mL headspace vials with screw caps and PTFE/silicone septa

-

SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 2-methyl-1-pentanol)

-

-

Procedure:

-

Weigh 5 g of the homogenized fruit sample into a 20 mL headspace vial.

-

Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.

-

Add a known concentration of the internal standard.

-

Seal the vial tightly with the screw cap.

-

Incubate the vial in a heating block or water bath at 40-60°C for 15-30 minutes to allow for equilibration of the volatiles in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined period, typically 30-60 minutes, at the same temperature to allow for the adsorption of the analytes onto the fiber coating.

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate, identify, and quantify the volatile compounds extracted by SPME.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Typical GC-MS Parameters:

-

Injector: Splitless mode, temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-INNOWax; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2-5 minutes.

-

Ramp: Increase at a rate of 5-10°C/min to 250°C.

-

Final hold: Hold at 250°C for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 35-400.

-

-

-

Data Analysis:

-

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of an authentic standard. The NIST library can be used for tentative identification.

-

Quantification is performed by creating a calibration curve using standard solutions of this compound at different concentrations, with the internal standard used to correct for variations in sample preparation and injection.

-

Visualization of Methodologies and Pathways

Experimental Workflow

Proposed Biosynthetic Pathway

The precise biosynthetic pathway of this compound in fruits has not been fully elucidated. However, based on the known biosynthesis of related sulfur compounds and esters in plants, a plausible pathway can be proposed. The key precursors are likely methanethiol and acetyl-CoA. The final step could be catalyzed by an S-methyltransferase.

Conclusion

This compound is a noteworthy contributor to the aroma of several fruits, although its occurrence appears to be somewhat limited based on current literature. The analytical methodology for its detection and quantification is well-established, relying on the sensitivity of HS-SPME-GC-MS. Further research is required to expand the quantitative database across a wider range of fruits and to definitively elucidate the enzymatic steps involved in its biosynthesis in plant tissues. A deeper understanding of these aspects will be invaluable for food scientists, flavor chemists, and professionals in the drug development field who may be interested in naturally derived bioactive compounds.

References

An In-depth Technical Guide to Methyl (methylthio)acetate: Safety and Handling

This guide provides comprehensive safety data and handling precautions for Methyl (methylthio)acetate, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

This compound is a sulfur-containing organic ester recognized by its fruity, pungent, and sometimes nutty or roasted aroma.[1][2] It is found naturally in fruits like cantaloupe, papaya, and pineapple.[2] Due to its characteristic scent, it is utilized as a flavoring and fragrance agent.[3][4]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈O₂S | [1][5] |

| Molecular Weight | 120.17 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1][4][5] |

| Boiling Point | 49-51 °C at 12 mmHg | [1] |

| Density | 1.11 g/mL at 25 °C | |

| Flash Point | 58 °C (136.4 °F) - closed cup | |

| Refractive Index | n20/D 1.4650 | |

| Solubility | Soluble in organic solvents; limited solubility in water | [4][5] |

| Storage Temperature | 2-8°C | [4] |

Table 2: Identification Numbers

| Identifier | Value | Source |

| CAS Number | 16630-66-3 | [1][5] |

| EC Number | 240-683-4 | |

| FEMA Number | 4003 | |

| Beilstein/REAXYS No. | 1902431 |

Safety and Hazard Information

This compound is classified as a flammable liquid and may cause irritation.[1][3] It is essential to handle this chemical with standard laboratory safety precautions.

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Code | Description | Source |

| Flammable Liquids | H226 | Flammable liquid and vapor | [1][6] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [7] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [7] |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation | [7] |

Note: GHS classification may vary between suppliers. One aggregated report indicated that the chemical does not meet GHS hazard criteria in 52.9% of notifications.[1]

Personal Protective Equipment (PPE):

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

-

Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[6][8] A face shield may be necessary for situations with a higher risk of splashing.[6]

-

Skin Protection : Wear protective gloves and clothing to prevent skin contact.[3][8] Butyl rubber is a recommended glove material.[9]

-

Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation is experienced, or in case of insufficient ventilation.[6][8][10] An organic gases and vapors filter (Type A) is recommended.[8]

Handling and Storage Protocols

Proper handling and storage are critical to ensure safety in the laboratory.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[8][11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][6][11]

-

Ground and bond containers and receiving equipment to prevent static discharge.[6][9][11]

-

Avoid direct contact with skin and eyes.[3]

-

Do not breathe mists or vapors.[8]

-

Wash hands thoroughly after handling.[11]

Storage:

-

For materials with a low flash point, storage in a separate safety cabinet or a refrigerated room is preferable.[10] The recommended storage temperature is between 2-8°C.[4]

Emergency and First Aid Procedures

In case of accidental exposure, follow these first aid measures immediately.

Table 4: First Aid Measures

| Exposure Route | Protocol | Source |

| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if you feel unwell. | [6][8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes. If skin irritation occurs, seek medical advice. | [6][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice. | [6][8] |

| Ingestion | Rinse mouth. Seek medical advice immediately and show the container or label. Do not ingest. | [6][8][10] |

Spill and Disposal Protocols

Spill Response Methodology:

A systematic approach is necessary for managing spills to prevent injury and environmental contamination.

-

Evacuate and Isolate: Evacuate all non-essential personnel from the spill area. Keep personnel upwind of the spill.[8]

-

Eliminate Ignition Sources: Immediately remove all sources of ignition, such as open flames, sparks, and hot surfaces.[8][9]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Stop the leak if it can be done without risk. Use an inert, non-combustible absorbent material like dry sand, earth, or vermiculite to contain the spill.[3][9] Prevent the spill from entering sewers or confined spaces.[9][10]

-

Cleanup: Absorb the spilled material and place it into a sealed, appropriate waste disposal container.[9][10]

-

Decontaminate: Wash the spill area after cleanup is complete.[9]

Waste Disposal:

Dispose of the contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[8][11] Uncleaned containers should be handled as if they still contain the product.[11]

Workflow and Pathway Visualizations

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Caption: Workflow for this compound Spill Response.

References

- 1. This compound | C4H8O2S | CID 85522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 16630-66-3 [chemicalbook.com]

- 3. Methyl Methylthio Acetate | 16630-66-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. Page loading... [guidechem.com]

- 5. CAS 16630-66-3: this compound | CymitQuimica [cymitquimica.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Methylthiomethyl Acetate | C4H8O2S | CID 167540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. home.miracosta.edu [home.miracosta.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Occurrence and Analysis of Methyl (methylthio)acetate in Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (methylthio)acetate is a sulfur-containing volatile organic compound that contributes to the characteristic aroma of several tropical fruits. Its unique chemical structure, featuring both an ester and a thioether functional group, makes it a molecule of interest for flavor and fragrance applications, as well as for potential biological activity. This technical guide provides an in-depth overview of the discovery of this compound in natural products, quantitative data on its occurrence, detailed experimental protocols for its analysis, and an exploration of its biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified as a natural volatile constituent in a variety of fruits, particularly those known for their complex and pungent aroma profiles. Its concentration can vary significantly depending on the fruit species, cultivar, and ripeness stage.

| Natural Source | Cultivar/Variety | Concentration | Reference |

| Papaya (Carica papaya) | Sri Lankan | 0.2 µg/kg | [1] |

| Melon (Cucumis melo) | Various Cultivars | Presence confirmed, concentration is cultivar-dependent | [2] |

Note: While this compound has been reported in durian (Durio zibethinus), specific quantitative data for this compound across different cultivars is not consistently available in the literature. However, numerous studies have identified a wide range of other volatile sulfur compounds in durian, indicating a complex sulfur metabolism in the fruit.[3]

Experimental Protocols

The analysis of this compound in natural products typically involves the extraction of volatile compounds followed by chromatographic separation and mass spectrometric detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol for Fruit Volatiles

This protocol is a generalized procedure that can be optimized for the specific analysis of this compound in different fruit matrices.

a. Sample Preparation:

-

Homogenize a known weight of fresh fruit pulp (e.g., 5 g) in a blender.

-

Transfer the homogenate to a 20 mL headspace vial.

-

To enhance the release of volatile compounds, add a saturated solution of NaCl (e.g., 1 g of NaCl in 5 mL of deionized water).

-

If internal standard quantification is desired, add a known amount of a suitable internal standard (e.g., 2-octanone) to the vial.

-

Immediately seal the vial with a PTFE/silicone septum.

b. HS-SPME Extraction:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-spectrum analysis of volatile and semi-volatile compounds, including sulfur compounds.

-

Incubation: Equilibrate the sample vial at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the volatile compounds.

c. GC-MS Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system (e.g., at 250 °C) for thermal desorption of the analytes.

-

Gas Chromatography:

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or a DB-WAX (polyethylene glycol), is suitable for separating a wide range of volatile compounds.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C) for a few minutes, then ramps up to a final temperature (e.g., 250 °C). An example program could be: 40 °C for 3 min, ramp to 180 °C at 5 °C/min, then ramp to 250 °C at 10 °C/min and hold for 5 min. This program should be optimized for the specific analytes of interest.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with entries in a mass spectral library (e.g., NIST).

-

Quantification: For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound (e.g., m/z 120, 75, 47) to increase sensitivity and selectivity.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Short-Chain Thioesters (Conceptual Method)

While GC-MS is the preferred method for volatile analysis, LC-MS/MS can be a powerful tool for the quantification of less volatile or thermally labile compounds. A method for short-chain thioesters could be adapted from existing methods for short-chain fatty acids.

a. Sample Preparation:

-

Extract a known weight of homogenized fruit tissue with a suitable solvent mixture (e.g., acetonitrile/water).

-

Centrifuge the extract to pellet solid debris.

-

The supernatant can be directly analyzed or subjected to a derivatization step to improve chromatographic retention and ionization efficiency. Derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can be explored.

b. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard.

-

Biosynthesis of this compound

The biosynthesis of this compound in plants is not fully elucidated but is believed to involve key precursors from primary metabolism: acetyl-CoA and a source of the methylthio group, likely derived from the sulfur-containing amino acid methionine.

The proposed pathway involves two main steps: the formation of a methylthio-containing precursor and its subsequent acetylation.

References

- 1. portal.fis.tum.de [portal.fis.tum.de]

- 2. Aroma biosynthesis in strawberry: s-adenosylmethionine:furaneol o-methyltransferase activity in ripening fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Study on Volatile Compounds and Taste Components of Different Durian Cultivars Based on GC-MS, UHPLC, HPAEC-PAD, E-Tongue and E-Nose - PMC [pmc.ncbi.nlm.nih.gov]

Methyl (methylthio)acetate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Synthesis, Properties, and Potential Applications in Anti-Inflammatory Drug Discovery

Introduction

Methyl (methylthio)acetate is an organic compound belonging to the class of thioesters. It is characterized by the presence of a methylthio group attached to an acetate functional group. While it has found applications in the flavor and fragrance industry due to its characteristic fruity and sulfurous aroma, its reactive nature also makes it a molecule of interest for chemical synthesis and potential applications in drug development. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, and a detailed exploration of its potential role as a synthon in the development of novel anti-inflammatory agents, with a focus on the derivatization of the bioactive triterpene, lupeol.

Chemical and Physical Properties of this compound

This compound is a colorless to pale yellow liquid with a molecular formula of C4H8O2S and a molecular weight of 120.17 g/mol .[1][2] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.[1] The presence of the thioester and methylthio groups imparts specific reactivity to the molecule, particularly for nucleophilic substitution reactions at the carbonyl carbon.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16630-66-3 | [1][3] |

| Molecular Formula | C4H8O2S | [1][2] |

| Molecular Weight | 120.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Fruity, pungent | [3] |

| Boiling Point | 49-51 °C at 12 mmHg | [3] |

| Density | 1.11 g/mL at 25 °C | [3] |

| Refractive Index | 1.4650 at 20 °C | [3] |

| Solubility | Soluble in organic solvents, limited in water | [1] |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a common and effective method for the synthesis of thioesters is the reaction of a corresponding halo-ester with a thiolate. A plausible and efficient synthetic route for this compound is the nucleophilic substitution reaction between methyl chloroacetate and sodium thiomethoxide.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Materials:

-

Methyl chloroacetate

-

Sodium thiomethoxide (or sodium methanethiolate)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

-

Reagents for work-up (e.g., water, diethyl ether, brine, anhydrous magnesium sulfate)

-

Purification apparatus (e.g., rotary evaporator, distillation setup or flash chromatography system)

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas.

-

Reagent Addition: Anhydrous solvent is added to the flask, followed by the portion-wise addition of sodium thiomethoxide under a continuous inert gas flow. The mixture is stirred until the sodium thiomethoxide is fully dissolved or suspended.

-

Nucleophilic Substitution: Methyl chloroacetate, dissolved in a small amount of the anhydrous solvent, is added dropwise to the stirred suspension of sodium thiomethoxide at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (methyl chloroacetate) is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched by the careful addition of water. The aqueous layer is extracted several times with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by distillation under reduced pressure or by flash column chromatography to yield pure this compound.

Expected Yield: While a specific yield for this reaction is not cited in the provided search results, similar Williamson ether syntheses for thioethers proceed in high yields.

Role in Drug Development: A Focus on Lupeol Derivatives

Lupeol, a pentacyclic triterpene found in many edible fruits and medicinal plants, has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[4][5][6] Its anti-inflammatory effects are particularly well-documented, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines and mediators.

The chemical modification of lupeol at its C-3 hydroxyl group is a common strategy to enhance its biological activity and improve its pharmacokinetic profile. While various ester derivatives of lupeol have been synthesized and evaluated, the synthesis of a (methylthio)acetate ester of lupeol presents an intriguing possibility for creating novel anti-inflammatory agents. The introduction of the sulfur-containing moiety could modulate the compound's lipophilicity, cell permeability, and interaction with biological targets.

Proposed Synthesis of Lupeol (methylthio)acetate

A potential synthetic route to lupeol (methylthio)acetate involves the esterification of lupeol with (methylthio)acetic acid.

Step 1: Synthesis of (methylthio)acetic acid

(Methylthio)acetic acid can be synthesized by the reaction of chloroacetic acid with sodium thiomethoxide.

Step 2: Esterification of Lupeol

Lupeol can be esterified with the synthesized (methylthio)acetic acid using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Biological Activity of Lupeol and its Derivatives

Numerous studies have demonstrated the potent anti-inflammatory effects of lupeol and its derivatives. These compounds have been shown to inhibit the production of key pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of Lupeol and its Derivatives

| Compound | Assay | Target | Result | Reference |

| Lupeol | LPS-induced RAW 264.7 cells | Nitric Oxide (NO) | IC50 values reported for various derivatives (18.4-48.7 µM) | [7] |

| Lupeol Derivatives | LPS-induced RAW 264.7 cells | TNF-α | Mild inhibition (29-42%) at 20 µg/mL | [7] |

| Lupeol Derivatives | LPS-induced RAW 264.7 cells | IL-1β | Weak inhibition (10-22%) at 20 µg/mL | [7] |

| Lupeol | In vivo mouse model | TNF-α | Significant reduction in bronchoalveolar lavage fluid | [2] |

| Lupeol | In vivo mouse model | IL-1β | Significant reduction in expression | [2] |

| Lupeol Derivatives | LPS-induced Raw 264.7 cells | IL-6 | Dose-dependent inhibition of secretion | [5] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of lupeol and its derivatives are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.

Lupeol has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these pro-inflammatory cytokines.[1][2][8] This inhibition is a key mechanism underlying its anti-inflammatory properties.

Conclusion

This compound is a versatile chemical intermediate with potential applications beyond the flavor and fragrance industry. Its reactivity makes it a candidate for the synthesis of novel bioactive molecules. While direct evidence for its use in the synthesis of lupeol derivatives is currently lacking in the scientific literature, the known anti-inflammatory properties of lupeol and its other ester derivatives provide a strong rationale for exploring the synthesis and biological evaluation of lupeol (methylthio)acetate. The inhibition of the NF-κB signaling pathway represents a key mechanism of action for lupeol's anti-inflammatory effects, making it and its derivatives promising candidates for the development of new therapeutics for inflammatory diseases. Further research into the synthesis and biological characterization of novel thioester derivatives of lupeol, potentially utilizing this compound or its precursors, is warranted.

References

- 1. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worldscientific.com [worldscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. researchgate.net [researchgate.net]

Theoretical Exploration of the Methyl (methylthio)acetate Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the theoretical and computational studies of the molecular structure of methyl (methylthio)acetate. Due to a notable absence of dedicated theoretical research on this compound in publicly available literature, this document focuses on the comprehensive analysis of its constitutional isomer, S-methyl thioacetate. This guide presents a detailed examination of its conformational properties, molecular geometry, and the computational methodologies employed in its study. All quantitative data has been systematically organized into tables for comparative analysis. Furthermore, detailed experimental and theoretical protocols are provided, alongside visualizations of key concepts to facilitate a deeper understanding of the structural characteristics of this class of thioesters.

Introduction

This compound is a sulfur-containing ester with potential applications in various chemical and pharmaceutical domains. Understanding its three-dimensional structure is paramount for elucidating its reactivity, biological activity, and physical properties. Theoretical and computational chemistry provide powerful tools to investigate molecular structures and conformations at a granular level, offering insights that complement experimental data.

This guide summarizes the key findings from theoretical studies on S-methyl thioacetate, a closely related isomer, to infer the likely structural characteristics of this compound. The primary focus is on the geometric parameters (bond lengths and angles) and the conformational preferences determined through computational modeling and gas electron diffraction experiments.

Conformational Analysis

The conformational landscape of S-methyl thioacetate is primarily defined by the rotation around the C-S bond. Theoretical calculations have been instrumental in determining the relative energies of different conformers. The two principal conformations are the syn and anti forms, referring to the dihedral angle between the C=O double bond and the S-CH₃ single bond.

Computational studies, including those employing Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), have consistently shown a strong preference for the syn conformation.[1] The syn form is significantly lower in energy compared to the anti form. This preference is attributed to a combination of electronic and steric effects.[1]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Lupeol Derivatives Utilizing Methyl (methylthio)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupeol, a pentacyclic triterpenoid found in a variety of plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[1][2] To enhance its therapeutic potential and explore structure-activity relationships (SAR), medicinal chemists frequently synthesize lupeol derivatives.[2] This document provides detailed protocols for the synthesis of lupeol derivatives, with a specific focus on a proposed application of methyl (methylthio)acetate, a reagent noted for its use in synthesizing lupeol derivatives that act as pro-inflammatory cytokine inhibitors.[3] While detailed peer-reviewed literature on this specific reaction is scarce, a plausible synthetic strategy is presented based on established chemical principles.

Hypothetical Application of this compound in Lupeol Derivative Synthesis

This compound can be employed as a nucleophile after conversion to its enolate. This enolate can then react with an electrophilic form of lupeol, such as lupenone (the oxidized form of lupeol), at the C-3 position. This would introduce a methyl (methylthio)acetyl moiety, creating a novel derivative for biological evaluation.

Proposed Signaling Pathway Inhibition

Lupeol and its derivatives have been shown to modulate various signaling pathways involved in inflammation and cancer. For instance, some derivatives inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation. The introduction of novel side chains, such as the one derived from this compound, may enhance this inhibitory activity.

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by a lupeol derivative.

Experimental Protocols

Protocol 1: Oxidation of Lupeol to Lupenone (Prerequisite for Reaction with this compound Enolate)

This protocol describes the conversion of the C-3 hydroxyl group of lupeol to a ketone, forming lupenone, a key intermediate.

Materials:

-

Lupeol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Dissolve lupeol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add PCC (approximately 1.5-2 equivalents) to the solution in portions while stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (lupeol) is consumed.

-

Upon completion, dilute the reaction mixture with DCM and filter it through a pad of silica gel to remove the chromium salts.

-

Wash the silica pad with additional DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure lupenone.

Protocol 2: Hypothetical Synthesis of a C-3 Alkylated Lupeol Derivative using this compound

This protocol is a proposed method and has not been reported in peer-reviewed literature. It is based on standard enolate chemistry.

Materials:

-

Lupenone (from Protocol 1)

-

This compound

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate and Hexane (for extraction and chromatography)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.2 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 equivalents) dropwise to the stirred solution of this compound. Maintain the temperature at -78 °C.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the enolate.

-

In a separate flask, dissolve lupenone (1 equivalent) in anhydrous THF.

-

Slowly add the solution of lupenone to the enolate solution at -78 °C via a cannula.

-

Allow the reaction mixture to stir at -78 °C for several hours, monitoring the reaction by TLC.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the desired lupeol derivative.

Caption: Workflow for the proposed synthesis of a lupeol derivative using this compound.

Data Presentation

The following tables summarize representative data for lupeol and its derivatives from published literature. This data can be used as a reference for the characterization of newly synthesized compounds.

Table 1: Physicochemical and Spectroscopic Data of Lupeol

| Property | Value |

| Molecular Formula | C₃₀H₅₀O |

| Molecular Weight | 426.72 g/mol |

| Melting Point | 215-216 °C |

| Appearance | White crystalline solid |

| ¹H NMR (CDCl₃, δ ppm) | 4.69 (d, 1H), 4.56 (d, 1H), 3.19 (dd, 1H), 2.38 (m, 1H), 1.68 (s, 3H) |

| ¹³C NMR (CDCl₃, δ ppm) | 150.9, 109.3, 79.0, 55.3, 50.4, 48.3, 48.0, 43.0, 42.8, 40.8, 40.0, 38.9, 38.7, 38.1, 37.2, 35.6, 34.2, 29.9, 28.0, 27.4, 25.1, 20.9, 19.3, 18.3, 18.0, 16.1, 15.9, 15.4, 14.5 |

Table 2: Biological Activity of Selected Lupeol Derivatives

| Compound/Derivative | Target Cell Line / Enzyme | IC₅₀ (µM) | Reference |

| Lupeol | A549 (Lung Cancer) | >100 | [4] |

| Lupeol-3-carbamate derivative (3i) | A549 (Lung Cancer) | 9.43 | [4] |

| Lupeol-3-carbamate derivative (3k·CH₃I) | HepG2 (Liver Cancer) | 3.13 | [4] |

| Pyrazoline derivative of lupeol (3b) | M. tuberculosis H37Rv | 8.50 (µg/mL) | [5] |

| Lupeol derivative (6) | T. cruzi | 12.48 (µg/mL) | [6] |

| Lupeol | 5-Lipoxygenase | 69.26 (µg/mL) | [7] |

Conclusion

The modification of lupeol offers a promising avenue for the development of new therapeutic agents. The proposed synthesis using this compound provides a pathway to novel derivatives that may exhibit enhanced biological activity, particularly as inhibitors of pro-inflammatory cytokines. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of natural product synthesis and drug discovery. It is crucial to fully characterize any new compounds using modern spectroscopic techniques (NMR, MS, IR) and to evaluate their biological activity through relevant in vitro and in vivo assays.

References

- 1. Frontiers | In-depth analysis of lupeol: delving into the diverse pharmacological profile [frontiersin.org]

- 2. Lupeol and its derivatives as anticancer and anti-inflammatory agents: Molecular mechanisms and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 16630-66-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PMC [pmc.ncbi.nlm.nih.gov]

Methyl (methylthio)acetate: A Versatile Reagent in Organic Synthesis

Introduction

Methyl (methylthio)acetate is a valuable C2 building block in organic synthesis, primarily utilized for the introduction of a carboxymethyl group bearing a methylthio substituent. Its utility stems from the ability to form a stabilized enolate, which can subsequently react with a variety of electrophiles. This reagent is particularly useful in the construction of carbon-carbon bonds and the synthesis of more complex molecules, including β-keto esters and other functionalized carbonyl compounds. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Application Note 1: Alkylation of this compound for the Synthesis of α-Substituted Thioethers

One of the primary applications of this compound is its use as a nucleophile in alkylation reactions. Deprotonation of the α-carbon with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a stable lithium enolate. This enolate readily undergoes SN2 reactions with a range of primary and some secondary alkyl halides to afford α-alkylated this compound derivatives. These products are valuable intermediates that can be further transformed into other functional groups.

General Reaction Scheme:

Caption: General workflow for the alkylation of this compound.

Experimental Protocol: Synthesis of Methyl 2-(Methylthio)-3-phenylpropanoate

This protocol details the alkylation of this compound with benzyl bromide.

Materials:

-

This compound

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine, followed by the dropwise addition of n-butyllithium. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA). To this solution, add a solution of this compound in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: To the enolate solution at -78 °C, add benzyl bromide dropwise. Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure methyl 2-(methylthio)-3-phenylpropanoate.

Quantitative Data:

| Electrophile | Product | Yield (%) | Reaction Time (h) |

| Benzyl bromide | Methyl 2-(methylthio)-3-phenylpropanoate | 85-95 | 12 |

| Iodomethane | Methyl 2-(methylthio)propanoate | 80-90 | 12 |

| Allyl bromide | Methyl 2-(methylthio)pent-4-enoate | 82-92 | 12 |

Application Note 2: Claisen Condensation for the Synthesis of β-Keto Esters

This compound can also serve as the nucleophilic component in Claisen and crossed-Claisen condensations to synthesize β-keto esters. The reaction involves the acylation of the enolate of this compound with an ester. This reaction is a powerful tool for constructing 1,3-dicarbonyl compounds, which are versatile intermediates in organic synthesis.

General Reaction Scheme:

Caption: General workflow for the Claisen condensation of this compound.

Experimental Protocol: Synthesis of Methyl 2-(Methylthio)-3-oxo-3-phenylpropanoate

This protocol describes the crossed-Claisen condensation of this compound with methyl benzoate.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl benzoate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a suspension of sodium hydride in anhydrous THF. Cool the suspension to 0 °C in an ice bath. To this, add a solution of this compound in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases, indicating the formation of the sodium enolate.

-